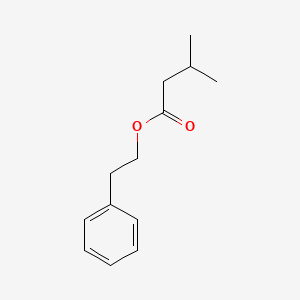

Phenethyl isovalerate

Description

Overview and Significance in Chemical and Biological Systems

Phenethyl isovalerate, with the chemical formula C₁₃H₁₈O₂, is an ester formed from phenethyl alcohol and isovaleric acid. chemimpex.comchemicalbook.com It is recognized for its pleasant fruity and floral aroma, often described as having notes of apple, pear, rose, and peach. chemicalbook.comontosight.aisolubilityofthings.com This characteristic scent has led to its extensive use in the fragrance and flavor industries. chemimpex.comthegoodscentscompany.com

The biological activities of essential oils containing this compound have been a subject of investigation. For instance, essential oil from Syzygium aromaticum, containing this compound, has demonstrated antibacterial and antioxidant properties. nih.govnih.gov However, studies focusing on the isolated compound have shown that while it possesses a pleasant odor, its antimicrobial activity against many microorganisms is not high. tandfonline.com

From a chemical perspective, this compound is a colorless to slightly yellow liquid at room temperature. chemimpex.comsolubilityofthings.com It is characterized by its limited solubility in water but good solubility in organic solvents like oils, which is a beneficial property for its incorporation into various formulations. chemimpex.comsolubilityofthings.com The synthesis of this compound can be achieved through the esterification of phenethyl alcohol with isovaleric acid. chemicalbook.com More recently, enzymatic synthesis methods using lipases have been explored as a more environmentally friendly alternative to traditional chemical synthesis. researchgate.netlmaleidykla.ltnih.gov

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₈O₂ | chemimpex.comchemicalbook.comnih.gov |

| Molecular Weight | 206.28 g/mol | chemimpex.comnih.govsigmaaldrich.com |

| Appearance | Colorless to slightly yellow liquid | chemimpex.comsolubilityofthings.com |

| Odor | Fruity, floral, rose-like | chemicalbook.comontosight.aisigmaaldrich.com |

| Boiling Point | 263 - 268 °C | chemimpex.comchemicalbook.comsigmaaldrich.com |

| Density | ~0.974 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |

| Refractive Index | ~1.484 - 1.486 at 20 °C | chemimpex.comsigmaaldrich.com |

| Solubility | Insoluble in water, soluble in oils | chemimpex.comchemicalbook.comsolubilityofthings.com |

Historical Context of Research on this compound

Early research on this compound was primarily driven by its desirable organoleptic properties, leading to its use as a fragrance and flavoring agent. thegoodscentscompany.comthegoodscentscompany.com It was identified as a naturally occurring compound in various essential oils and food products, which spurred interest in its chemical characterization and synthesis. chemicalbook.com The traditional method for its production has been the chemical esterification of phenethyl alcohol with isovaleric acid. chemicalbook.com

In the latter half of the 20th century and into the 21st, research began to explore the biological activities associated with this ester, often as a component of complex essential oils. Studies on the essential oil of clove, for example, highlighted its antimicrobial and antioxidant potential, with this compound being one of the identified constituents. nih.govnih.gov

The turn of the century saw a growing interest in "green chemistry" and biocatalysis, which influenced the research direction for the synthesis of flavor and fragrance compounds like this compound. This led to investigations into enzymatic synthesis using lipases as a more sustainable and specific alternative to chemical methods. researchgate.netlmaleidykla.lt These studies focused on optimizing reaction conditions to improve yield and efficiency. lmaleidykla.ltnih.gov

Current Research Landscape and Future Directions

The current research landscape for this compound continues to be multifaceted. A significant area of focus remains its role as a volatile organic compound (VOC) in plant-insect and plant-fungi interactions. dpi.qld.gov.auresearchgate.net For example, research has investigated the electrophysiological responses of insects to plant volatiles, including compounds like this compound, to understand host plant selection. dpi.qld.gov.au Its presence in fermented beverages is also an active area of study, with research exploring how different yeast strains and fermentation conditions influence the production of this and other flavor compounds. mdpi.com

The development of efficient and sustainable synthesis methods is another key research thrust. Scientists are exploring various enzymatic and biotechnological approaches to produce "natural" this compound, which is in high demand in the food and cosmetic industries. researchgate.netlmaleidykla.ltnih.gov This includes the use of immobilized enzymes to improve reusability and process stability. researchgate.net

Future research is likely to delve deeper into the biological roles of this compound in various ecosystems. This could involve elucidating its specific contribution to plant defense mechanisms or its function as a semiochemical in insect communication. Furthermore, there is potential for exploring its application in areas beyond flavor and fragrance, such as in the development of novel bioactive materials, prompted by initial findings of biological activity in essential oils where it is present. nih.govnih.gov The continued investigation into its biosynthesis in microorganisms could also pave the way for large-scale, sustainable production through fermentation. jmb.or.krnih.govkoreascience.kr

Structure

3D Structure

Properties

IUPAC Name |

2-phenylethyl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-11(2)10-13(14)15-9-8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMGVOCOYZFDKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059693 | |

| Record name | Phenethyl isovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to slighty yellow liquid; fruity or rose-like odour | |

| Record name | Phenethyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/927/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

263.00 to 264.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Phenylethyl 3-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in oils, 1 mL in 3 ml 80% ethanol (in ethanol) | |

| Record name | Phenethyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/927/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.973-0.976 | |

| Record name | Phenethyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/927/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

140-26-1 | |

| Record name | Phenylethyl isovalerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethyl isovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethyl isovalerate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-methyl-, 2-phenylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenethyl isovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETHYL ISOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K86JE60K0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Phenylethyl 3-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biological Contexts of Phenethyl Isovalerate

Occurrence in Plants and Fruits

Phenethyl isovalerate is a component of the essential oils and aromatic profiles of several plant species and their fruits. Its production in these tissues is influenced by genetic and environmental factors.

While the essential oils of Heracleum dissectum (dissected hogweed) have been analyzed, particularly from the seeds, the presence of this compound has not been explicitly reported. The dominant volatile compounds in the seed oil are typically other esters, such as octyl acetate (B1210297). Similarly, studies on the volatile compounds of Matricaria discoidea (pineapple weed) have not identified this compound as a constituent of its essential oil.

Table 1: Occurrence of this compound in Jackfruit Varieties

| Fruit Variety | Percentage of Total Aroma Concentrate (%) |

| "Hard" Jackfruit | 0.2 |

| "Soft" Jackfruit | 0.1 |

This table is interactive. Click on the headers to sort the data.

The specific ecological role of this compound in the interactions between plants and their environment has not been extensively documented in scientific literature. Volatile compounds in plants often function as attractants for pollinators or as defense mechanisms against herbivores. However, research directly linking this compound to these specific ecological functions is not currently available.

Occurrence in Fermented Products

The process of fermentation, driven by microorganisms such as yeast and bacteria, can lead to the formation of a wide array of volatile compounds, including this compound. This contributes to the unique sensory characteristics of fermented foods and beverages.

This compound has been identified as a volatile aroma compound in fermented sea buckthorn (Hippophae rhamnoides) juice. In a comparative analysis of volatile compounds during the fermentation of sea buckthorn beverage, this compound was detected. The concentration of this ester was found to vary during the fermentation process, with levels of 319.96 ± 6.4 µg/L at the start of fermentation, decreasing to 253 ± 3.88 µg/L after 9 hours, and then increasing to 337.93 ± 8.48 µg/L after 18 hours of fermentation researchgate.net. This suggests a dynamic process of formation and potential transformation of the compound by the fermenting microorganisms.

The presence of this compound in sparkling wine has not been definitively established in the available scientific literature. While comprehensive analyses of the volatile profiles of sparkling wines have been conducted, this specific ester has not been reported as a constituent.

Table 2: Concentration of this compound during Sea Buckthorn Juice Fermentation

| Fermentation Time (hours) | Concentration (µg/L) |

| 0 | 319.96 ± 6.4 |

| 9 | 253 ± 3.88 |

| 18 | 337.93 ± 8.48 |

This table is interactive. Users can filter the data based on fermentation time.

The synthesis of esters like this compound during fermentation is a key contributor to the final aroma of the product. This process is largely attributed to the enzymatic activities of yeasts, particularly Saccharomyces cerevisiae, and various bacteria. These microorganisms can produce alcohols and acids as primary and secondary metabolites, which then serve as precursors for ester formation.

While the general mechanisms of ester biosynthesis by yeast and bacteria are well-understood, specific studies detailing the direct production of this compound by particular microbial strains and the precise biochemical pathways involved are limited. The formation of this compound would likely involve the esterification of phenethyl alcohol with isovaleric acid, both of which can be products of microbial metabolism of amino acids.

Occurrence in Animal Systems

This compound is not naturally produced by animals. However, it can be present in animal systems through external sources, primarily as a component of feed. The European Food Safety Authority (EFSA) Panel on Additives and Products or Substances used in Animal Feed has assessed the safety of this compound for use as a feed additive for all animal species. This indicates its use in animal nutrition to enhance the flavor and aroma of feed, thereby indirectly introducing it into the animal system.

Presence in Insect Semiochemicals and Attractants

Semiochemicals are chemical substances that carry information between organisms and play a crucial role in insect behavior, including mating, aggregation, and foraging. These are broadly categorized into pheromones (intraspecific communication) and allelochemicals (interspecific communication), which include kairomones that benefit the receiver.

A comprehensive review of scientific literature reveals a lack of specific studies identifying this compound as a semiochemical for any particular insect species. While numerous esters are known to function as insect attractants, acting as pheromones or kairomones from host plants, direct evidence implicating this compound in such a role is not documented in the available research.

General studies on insect olfaction and attractants have identified various volatile organic compounds (VOCs) that elicit behavioral responses in insects. However, these studies have not specifically highlighted this compound as a key signaling molecule. Therefore, its function as a natural insect semiochemical or attractant remains unestablished.

Table 1: Status of this compound in Insect Semiochemical Research

| Research Area | Findings for this compound |

|---|---|

| Pheromone Studies | No studies identified this compound as a pheromone component for any insect species. |

| Kairomone Research | No research has demonstrated that this compound acts as a kairomone to attract insects to a host. |

| Electroantennography (EAG) Studies | No published EAG studies were found that specifically tested the antennal response of insects to this compound. |

Biosynthesis and Metabolic Pathways of Phenethyl Isovalerate

Precursor Compounds and Enzymatic Transformations

The formation of phenethyl isovalerate is contingent on the availability of its two primary precursors: phenylethyl alcohol and isovaleric acid. These molecules undergo an esterification reaction, a process catalyzed by specific enzymes, to yield the final ester product.

Phenylethyl alcohol, also known as 2-phenylethanol (B73330), provides the alcohol moiety of the ester. It is a well-known aromatic alcohol with a characteristic rose-like scent. In microbial systems, particularly in yeasts like Saccharomyces cerevisiae, phenylethyl alcohol is predominantly synthesized via the Ehrlich pathway. This pathway involves the catabolism of the amino acid L-phenylalanine. The process is initiated by a transamination reaction to form phenylpyruvate, followed by decarboxylation to phenylacetaldehyde (B1677652), and finally, a reduction to 2-phenylethanol.

Isovaleric acid, or 3-methylbutanoic acid, constitutes the acyl portion of this compound. This branched-chain fatty acid is a product of the microbial fermentation of the amino acid leucine (B10760876). Gut bacteria, for instance, are known to produce isovaleric acid in the colon through this fermentation process. The metabolic pathway involves the deamination and subsequent oxidative decarboxylation of leucine to form isovaleryl-CoA, which can then be hydrolyzed to isovaleric acid.

The crucial step in the synthesis of this compound is the esterification of phenylethyl alcohol with isovaleric acid (or its activated form, isovaleryl-CoA). This reaction is catalyzed by a class of enzymes known as ester synthases. Several types of enzymes have been identified to facilitate this process:

Alcohol Acetyltransferases (AATs): These enzymes are pivotal in the formation of acetate (B1210297) esters in yeast. In Saccharomyces cerevisiae, the genes ATF1 and ATF2 encode for alcohol acetyltransferases that catalyze the condensation of acetyl-CoA with various alcohols, including phenylethyl alcohol to form phenylethyl acetate. It is highly probable that these or similar acyltransferases are also responsible for the synthesis of this compound by utilizing isovaleryl-CoA instead of acetyl-CoA.

Lipases: These enzymes, which naturally catalyze the hydrolysis of fats, can also be employed for the synthesis of esters under specific conditions (e.g., low water activity). Commercial lipases, such as Novozym 435 from Candida antarctica, have been successfully used for the enzymatic synthesis of various phenethyl esters.

Esterases: Similar to lipases, esterases are hydrolases that can catalyze ester synthesis. Certain bacterial esterases have shown activity towards a range of esters and could potentially be involved in this compound formation.

Microbial Biosynthesis Mechanisms

Microorganisms, particularly yeasts and bacteria, are central to the biological production of this compound, either naturally or through metabolic engineering.

In yeasts such as Saccharomyces cerevisiae, the production of this compound is intrinsically linked to amino acid metabolism. The Ehrlich pathway provides the necessary precursor, phenylethyl alcohol, from L-phenylalanine. The other precursor, isovaleryl-CoA, is derived from the catabolism of leucine. The final condensation step is catalyzed by alcohol acyltransferases, with the expression of the corresponding ATF genes being a critical factor. The regulation of these pathways is complex and can be influenced by factors such as the availability of nitrogen sources and oxygen.

| Precursor | Metabolic Pathway | Key Enzymes (in Yeast) |

| Phenylethyl Alcohol | Ehrlich Pathway | Aromatic aminotransferase, Phenylpyruvate decarboxylase, Alcohol dehydrogenase |

| Isovaleric Acid | Leucine Catabolism | Branched-chain amino acid transaminase, Branched-chain alpha-keto acid dehydrogenase complex |

| Final Product | Esterification | Alcohol Acyltransferase (e.g., Atf1p, Atf2p) |

While specific bacterial species that naturally produce significant quantities of this compound are not extensively documented, bacteria play a crucial role in producing the necessary precursors. As mentioned, various gut bacteria are known to produce isovaleric acid from leucine. Similarly, some bacteria can produce 2-phenylethanol.

Metabolic engineering of bacteria, particularly Escherichia coli, has shown great promise for the production of phenethyl esters. By introducing heterologous genes, it is possible to create engineered strains capable of synthesizing both phenylethyl alcohol and an appropriate acyl-CoA, and subsequently condensing them to form the desired ester. For instance, pathways for producing 2-phenylethanol from glucose or L-phenylalanine have been successfully established in E. coli.

The microbial production of this compound is fundamentally dependent on the genetic makeup of the organism and the regulation of the relevant metabolic pathways.

In yeast, the expression of genes such as ARO9 (aromatic aminotransferase) and ARO10 (phenylpyruvate decarboxylase) is essential for the synthesis of phenylethyl alcohol. The final esterification step is largely controlled by the expression of alcohol acetyltransferase genes like ATF1. The regulation of these genes is intricate and can be influenced by various cellular signals and environmental conditions.

In the context of bacterial production through metabolic engineering, the focus is on the introduction and optimization of key genes. This often involves:

Overexpression of genes in the precursor synthesis pathways to increase the intracellular concentration of phenylethyl alcohol and isovaleryl-CoA.

Introduction of a suitable ester synthase gene, such as an alcohol acyltransferase from yeast or another source, to catalyze the final esterification step.

Deletion or downregulation of competing metabolic pathways to channel more carbon flux towards the desired product.

The table below lists some of the key genes and enzymes involved in the biosynthesis of this compound precursors and the final esterification step.

| Enzyme/Protein | Gene (Example Organism) | Function in Pathway |

| Aromatic aminotransferase | ARO9 (S. cerevisiae) | Transamination of L-phenylalanine to phenylpyruvate |

| Phenylpyruvate decarboxylase | ARO10 (S. cerevisiae) | Decarboxylation of phenylpyruvate to phenylacetaldehyde |

| Alcohol dehydrogenase | ADH (various) | Reduction of phenylacetaldehyde to 2-phenylethanol |

| Branched-chain amino acid transaminase | BAT1/BAT2 (S. cerevisiae) | Transamination of leucine to α-ketoisocaproate |

| Branched-chain α-keto acid dehydrogenase | BCKDH complex (various) | Oxidative decarboxylation of α-ketoisocaproate to isovaleryl-CoA |

| Alcohol Acetyltransferase | ATF1 (S. cerevisiae) | Esterification of 2-phenylethanol with an acyl-CoA |

Biotechnological Approaches for Enhanced Production of this compound

Strain Engineering for Optimized Biosynthesis

Genetic and metabolic engineering of microbial strains is a cornerstone for improving the production of target molecules like 2-phenylethanol, the direct precursor to this compound. These strategies aim to redirect cellular metabolism towards the desired biosynthetic pathway, eliminate competing reactions, and increase the strain's tolerance to product inhibition. mdpi.comnih.gov

Key strain engineering strategies for enhancing precursor production include:

Overexpression of Pathway Genes: Increasing the expression of key enzymes in the Ehrlich pathway, which converts L-phenylalanine to 2-PE, is a common approach. This can involve placing genes under the control of strong promoters to boost the catalytic efficiency of the pathway.

Deletion of Competing Pathways: To maximize the carbon flux towards 2-PE, genes involved in competing metabolic pathways are often deleted. For instance, knocking out pathways that consume the precursor L-phenylalanine for other purposes can significantly increase its availability for conversion to 2-PE. nih.gov

Removal of Feedback Inhibition: Many biosynthetic pathways are naturally regulated by feedback inhibition, where the final product inhibits an early enzyme in the pathway. Engineering enzymes to be resistant to such inhibition can lead to higher product accumulation. nih.gov

Co-factor Regeneration: Ensuring a sufficient supply of co-factors, such as NADH required by alcohol dehydrogenases in the final step of 2-PE synthesis, is crucial for maintaining high pathway activity.

Improving Precursor Supply: Engineering the host's primary metabolism to increase the endogenous synthesis of L-phenylalanine from central carbon sources like glucose can also enhance 2-PE yields. mdpi.com

The table below summarizes various genetic engineering strategies that have been applied to different microorganisms to improve the production of 2-phenylethanol.

Table 1: Examples of Strain Engineering Strategies for Enhanced 2-Phenylethanol Production

| Microorganism | Genetic Modification Strategy | Key Genes Targeted | 2-PE Titer (g/L) | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae | Mutant strain resistant to phenylalanine analogue (p-fluoro-d,l-phenylalanine) | Not specified (mutagenesis) | 0.973 | nih.gov |

| Saccharomyces cerevisiae | Overexpression of aromatic amino acid aminotransferase and decarboxylase | ARO8, ARO9, ARO10 | ~4.1 | mdpi.com |

| Escherichia coli | Engineering of leucine biosynthesis pathway for 3-methyl-1-butanol (an analogous fusel alcohol) | leuAFBRBCD (feedback-resistant), knockout of competing pathways (ilvE, tyrB) | 1.28 (3-methyl-1-butanol) | nih.gov |

Fermentation Process Optimization

Optimizing the fermentation conditions is critical for maximizing product yield, titer, and productivity in any biotechnological process. scialert.net This involves fine-tuning various physical and chemical parameters of the culture environment to support robust microbial growth and efficient conversion of substrate to product. patsnap.comnih.gov For this compound production, this optimization focuses on the fermentation stage that yields its precursor, 2-phenylethanol.

Key parameters for fermentation optimization include:

Medium Composition: The choice and concentration of carbon sources (e.g., glucose), nitrogen sources (e.g., ammonium (B1175870) sulfate, yeast extract), and the precursor L-phenylalanine are crucial. Optimizing the carbon-to-nitrogen ratio can significantly impact biomass growth and metabolite production. mdpi.com

Agitation and Aeration: Proper mixing (agitation) ensures uniform distribution of nutrients and cells, while aeration provides the necessary oxygen for aerobic cultures. The rates of both must be optimized for the specific strain and reactor configuration. patsnap.com

Feeding Strategy: Fed-batch or continuous culture strategies are often employed to maintain optimal substrate concentrations and avoid the toxic effects of high substrate or product levels, thereby extending the production phase and increasing the final titer.

The following table details optimized fermentation parameters from studies focused on producing 2-phenylethanol.

Table 2: Optimized Fermentation Parameters for 2-Phenylethanol Production

| Microorganism | Substrates | Key Parameters | Max 2-PE Titer (g/L) | Reference |

|---|---|---|---|---|

| Kluyveromyces marxianus | Sweet whey, L-phenylalanine (4.50 g/L), (NH₄)₂SO₄ (0.76 g/L) | 48 hours | 1.2 | mdpi.com |

| Pichia kudriavzevii YF1702 | Glucose (50 g/L), L-phenylalanine (10.7 g/L) | 26°C, 210 rpm, 56 hours | 5.09 | nih.gov |

| Candida glycerinogenes WL2002-5 | Glucose (90 g/L), L-phenylalanine (7 g/L) | 30°C, 500 rpm, 50 hours (5L bioreactor) | 5.0 | nih.gov |

Analytical Methodologies for Phenethyl Isovalerate Research

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of phenethyl isovalerate from complex mixtures. Gas chromatography, in particular, is well-suited for volatile compounds, while liquid chromatography offers versatility for broader metabolic studies.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. chromatographyonline.com In this method, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" that allows for confident identification by matching it against spectral libraries such as the NIST library. e3s-conferences.org

For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring only specific fragment ions characteristic of this compound. Tandem mass spectrometry (GC-MS/MS) further improves specificity by subjecting a specific parent ion to a second stage of fragmentation, creating a unique transition that is highly selective for the target analyte. This is particularly useful for complex matrices where co-eluting compounds might interfere with the analysis.

Key parameters in a typical GC-MS analysis for this compound would include:

| Parameter | Typical Conditions |

|---|---|

| Column | Non-polar or mid-polar capillary column (e.g., HP-5MS, DB-5) |

| Injector Temperature | 250-280 °C |

| Oven Temperature Program | Initial temperature of 50-70 °C, ramped to 250-300 °C |

| Carrier Gas | Helium or Hydrogen |

| Ionization Mode | Electron Ionization (EI) at 70 eV e3s-conferences.org |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly effective for extracting volatile compounds like this compound from solid or liquid samples. chromatographyonline.comfrontiersin.org In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. chromatographyonline.com Volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The fiber is then retracted and introduced into the hot injector of a gas chromatograph, where the analytes are thermally desorbed for analysis by GC-MS. chromatographyonline.com

The choice of fiber coating is crucial for efficient extraction. For a moderately polar compound like this compound, a fiber with a mixed polarity, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often effective. researchgate.net Optimization of parameters such as extraction time, temperature, and sample volume is essential to achieve high sensitivity and reproducibility. frontiersin.org HS-SPME-GC-MS has been successfully applied to the analysis of volatile profiles in various matrices, including food and biological samples. chromatographyonline.comnih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) in Metabolomics

While GC-MS is the primary tool for volatile analysis, High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), play a significant role in broader metabolomics studies that may include this compound and its potential metabolites. nih.govresearchgate.net These techniques separate compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

UHPLC, utilizing smaller particle sizes in the column stationary phase, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. labcompare.com When coupled with high-resolution mass spectrometry (HRMS), such as Orbitrap or TOF analyzers, UHPLC-HRMS provides a powerful platform for untargeted metabolomics, enabling the detection and identification of a wide range of compounds in complex biological samples. nih.govresearchgate.net While this compound itself is highly volatile and better suited for GC, its non-volatile precursors or metabolic products could be effectively analyzed using these liquid chromatography techniques.

| Technique | Primary Application for this compound Analysis |

|---|---|

| GC-MS/MS | Identification and quantification of this compound in various samples. |

| HS-SPME-GC-MS | Extraction and concentration of volatile this compound from complex matrices prior to GC-MS analysis. |

| HPLC/UHPLC-HRMS | Analysis of potential non-volatile precursors or metabolites of this compound in metabolomics studies. |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound and for providing insights into its chemical bonds and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. weebly.comresearchgate.net It provides detailed information about the carbon-hydrogen framework of a compound. nih.gov For this compound, ¹H NMR and ¹³C NMR are the most common experiments performed.

¹H NMR: The proton NMR spectrum would show distinct signals for the different types of protons in the molecule. The aromatic protons of the phenethyl group would appear in the downfield region (typically δ 7.2-7.3 ppm). The methylene (B1212753) protons of the ethyl group would show characteristic splitting patterns due to coupling with each other. The protons of the isovalerate group, including the methine and methyl protons, would appear in the upfield region with their own specific chemical shifts and splitting patterns.

¹³C NMR: The carbon NMR spectrum would display separate signals for each unique carbon atom in the this compound molecule. The chemical shifts of these signals are indicative of the electronic environment of each carbon, allowing for the assignment of the carbonyl carbon, aromatic carbons, and the various aliphatic carbons in the ester.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, providing unambiguous structural confirmation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. vscht.czlibretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands that confirm its ester functionality and aromatic nature.

Key expected IR absorption bands for this compound include:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | ~1735-1750 |

| C-O (Ester) | Stretching | ~1150-1250 |

| C-H (Aromatic) | Stretching | ~3000-3100 |

| C-H (Aliphatic) | Stretching | ~2850-2960 |

| C=C (Aromatic) | Stretching | ~1450-1600 |

These spectroscopic data, in conjunction with chromatographic and mass spectrometric information, provide a comprehensive analytical profile for the unambiguous identification and characterization of this compound.

Advanced hyphenated techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of volatile compounds like this compound. These integrated systems provide comprehensive qualitative and quantitative data.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most prevalent technique for the analysis of volatile and semi-volatile organic compounds. In GC-MS, the gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification.

Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS: For the analysis of this compound in solid or liquid samples, HS-SPME is a widely used sample preparation technique. It involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the sample. Volatile compounds, including this compound, partition from the sample into the headspace and are then adsorbed onto the fiber. The fiber is subsequently introduced into the GC injector for thermal desorption and analysis. This solvent-free method is highly effective for concentrating volatile analytes from complex matrices. The optimization of parameters such as extraction time, temperature, and fiber coating is crucial for achieving high sensitivity.

Stir Bar Sorptive Extraction (SBSE)-GC-MS: SBSE is another sensitive sample preparation technique that utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS). The stir bar is placed directly into a liquid sample and stirred for a defined period, during which analytes are extracted into the PDMS phase. The stir bar is then removed, dried, and thermally desorbed in a dedicated unit connected to the GC-MS system. SBSE offers a larger extraction phase volume compared to SPME, often resulting in lower detection limits for trace-level aroma compounds like this compound in matrices such as wine.

The table below illustrates typical instrumental parameters for the analysis of volatile esters using HS-SPME-GC-MS, which would be applicable for this compound research.

| Parameter | Typical Setting |

| HS-SPME | |

| Fiber Coating | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |

| Equilibration Time | 15 - 30 minutes |

| Extraction Temperature | 40 - 60 °C |

| Extraction Time | 30 - 60 minutes |

| GC-MS | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 40-50°C, ramped to 250-280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 35-350 |

Quantitative Analysis and Standard Calibration

Accurate quantification of this compound is essential for understanding its contribution to aroma and for quality control purposes. This requires the development and validation of robust quantitative methods.

The cornerstone of quantitative analysis is the establishment of a relationship between the analytical signal (e.g., peak area from a chromatogram) and the concentration of the analyte. This is achieved through a process called standard calibration.

Standard Calibration: A series of standard solutions containing known concentrations of pure this compound are prepared and analyzed under the same conditions as the samples. A calibration curve is then constructed by plotting the instrument response against the concentration of the standards. The concentration of this compound in an unknown sample can then be determined by measuring its response and interpolating the concentration from the calibration curve. For complex matrices, matrix-matched calibration standards are often prepared to compensate for any matrix effects that may enhance or suppress the analytical signal.

Method Validation: To ensure the reliability of the quantitative data, the analytical method must be validated. Key validation parameters include:

Linearity and Range: This defines the concentration range over which the instrument response is directly proportional to the analyte concentration. It is typically evaluated by the coefficient of determination (R²) of the calibration curve, which should ideally be ≥0.99.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the analytical method.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing a certified reference material or by performing recovery studies on spiked samples.

The following table presents representative validation data for the quantitative analysis of volatile esters in beverages using methods like HS-SPME-GC-MS. While specific data for this compound is not detailed in the available literature, these values illustrate the performance capabilities of such analytical methods.

| Validation Parameter | Representative Value for Volatile Esters |

| Linearity (R²) | ≥ 0.995 |

| Working Range | 1 - 200 µg/L |

| Limit of Detection (LOD) | 0.03 - 1.0 µg/L |

| Limit of Quantification (LOQ) | 0.1 - 3.5 µg/L |

| Precision (RSD%) | < 15% |

| Accuracy (Recovery %) | 85 - 115% |

Biological and Ecological Roles of Phenethyl Isovalerate

Role as a Volatile Organic Compound (VOC) in Chemical Communication

Phenethyl isovalerate is a volatile organic compound (VOC), a class of carbon-based chemicals that readily evaporate at room temperature. As a VOC, it participates in various forms of chemical communication across different biological systems.

Plants emit a wide array of VOCs to mediate interactions with insects, including attracting pollinators and repelling or attracting herbivores. The agricultural pest Lygus pratensis is known to be attracted to specific plant volatiles. nih.gov Research into attractants for this species has identified several effective compounds through electrophysiological and behavioral tests. nih.gov

While a direct role for this compound as an attractant for Lygus pratensis is not specified in the reviewed literature, studies have shown that related ester compounds can elicit responses in insects. For instance, electroantennogram tests on L. pratensis revealed responses to cis-3-hexenyl isovalerate, an ester with a similar isovalerate functional group. nih.govresearchgate.netfao.org Field trapping experiments for L. pratensis have confirmed the strong attractant effects of other VOCs such as heptadecane, dodecane, decanal, and β-pinene. nih.gov The sex pheromone for L. pratensis has been identified as a blend of hexyl butyrate (B1204436) (HB), (E)-2-hexenyl butyrate (E2HB), and (E)-4-oxo-2-hexenal (E4OH). researchgate.net

Table 1: Volatile Organic Compounds with Observed Attractant Effects on Lygus pratensis

| Compound Name | Type of Effect Observed |

|---|---|

| Heptadecane | Strong attractant effect in field trapping nih.gov |

| Dodecane | Strong attractant effect in field trapping nih.gov |

| Decanal | Strong attractant effect in field trapping nih.gov |

| β-Pinene | Strong attractant effect in field trapping nih.gov |

| cis-3-Hexenyl isovalerate | Elicited electroantennogram response nih.govresearchgate.netfao.org |

| Hexyl butyrate | Component of female-produced sex pheromone researchgate.net |

Microbial VOCs (mVOCs) are known to play a significant role in mediating interactions between microbes and plants, often resulting in benefits such as plant growth promotion. nih.govmdpi.com Bacteria and fungi release a diverse range of volatile compounds that can influence plant physiology, including root development and biomass accumulation. nih.govtamu.edu

Research on bacteria isolated from desert plants like agaves and cacti has shown that their VOCs can promote the growth of various plant species. nih.gov While this compound was not specifically identified in this research, key components and related structures were. The identified beneficial mVOCs included esters like ethyl isovalerate and alcohols such as 2-phenylethyl alcohol, which is a structural component of this compound. nih.gov This suggests that VOCs with ester functional groups and aromatic moieties, characteristic of this compound, are active in promoting plant growth. These mVOCs can modulate plant hormonal pathways, such as those involving auxins and cytokinins, to enhance development. mdpi.com

Contribution to Aroma and Flavor Perception

This compound is valued as a flavor and fragrance agent due to its characteristic sweet, fruity, and floral aroma. fragranceconservatory.comthegoodscentscompany.comsigmaaldrich.com It is found naturally in foods and plants such as apples, mint, and certain fruit-based spirits. fragranceconservatory.com Its pleasant scent profile, often with notes of pineapple and berry, makes it a component in perfumery and food flavoring. fragranceconservatory.com

The perception of smell begins with the binding of odorant molecules to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the nasal epithelium. nih.gov When a volatile compound like this compound enters the nasal cavity, it binds to specific ORs, causing a conformational change in the receptor protein. nih.gov This activation initiates an electrical signal that is transmitted to the brain, leading to the perception of a specific odor. nih.gov The exact human olfactory receptors that bind to this compound have not been specified in the reviewed literature, but the process follows this general mechanism of ligand-receptor interaction.

Two primary features determine the odor of a molecule:

Electronicity : This refers to the electronic charge distribution, largely determined by the functional group, also known as the osmophore. For this compound, the ester group (–COO–) is the primary osmophore, contributing to its characteristic fruity note.

Stereocity : This relates to the molecule's volume, shape, and profile. The phenethyl group (a benzene (B151609) ring attached to an ethyl group) provides bulk and a floral, rosy character. The isovalerate group (a branched five-carbon chain) contributes to the sweet, fruity aspect of the scent.

Studies on structure-odor relationships show that molecules with similar structures often possess similar odors. perfumerflavorist.com For example, the substitution of an isoamyl group (which is structurally very similar to the isovalerate moiety) with a cyclohexyl group can occur without significantly altering the fundamental odor character, highlighting the importance of molecular volume and shape in olfactory perception. perfumerflavorist.com

Table 2: Structural Components of this compound and their Contribution to Odor

| Molecular Component | Contribution to Odor Profile | Principle |

|---|---|---|

| Ester Functional Group | Primary osmophore, contributes to the core "fruity" character. | Electronicity perfumerflavorist.com |

| Phenethyl Group | Provides a floral, rosy, and honey-like nuance; adds molecular bulk. | Stereocity perfumerflavorist.com |

Sensory Evaluation and Perception Studies

This compound is an ester recognized for its complex and pleasant sensory profile, making it a valuable component in the flavor and fragrance industries. Sensory evaluation studies characterize its aroma as predominantly fruity and floral. solubilityofthings.comglooshi.comthegoodscentscompany.com

In terms of flavor, this compound imparts a sweet and fruity taste. thegoodscentscompany.com Detailed taste descriptions at concentrations of 2 to 10 ppm include notes of ripe pineapple, honey, berry, and peach. thegoodscentscompany.com Its flavor profile is also characterized as having bittersweet and peach-like qualities. thegoodscentscompany.com This combination of fruity and floral notes makes it suitable for a variety of food applications, including apricot, peach, pineapple, and honey-flavored products. perfumerflavorist.com

The perception of this compound is concentration-dependent. At a concentration of 100%, its odor is described as floral, fruity, sweet, with rose, peach, and apricot notes. thegoodscentscompany.com When diluted to 1%, the profile shifts to sweet, fruity, and ripe pineapple-like, with additional tutti frutti, apple, and blueberry nuances. thegoodscentscompany.com This variability allows for its use in creating a range of sensory experiences, from subtle freshness to a more pronounced fruity impact. glooshi.com

Table 1: Sensory Profile of this compound

| Sensory Aspect | Concentration | Descriptors | Source(s) |

|---|---|---|---|

| Odor | 100% | Floral, fruity, sweet, rose, peach, apricot | thegoodscentscompany.com |

| Odor | 1% | Sweet, fruity, ripe pineapple, tutti frutti, apple, blueberry | thegoodscentscompany.com |

| Odor | Not Specified | Juicy peach, apricot, rosy, honeyed pineapple, soft berry | glooshi.com |

| Flavor | 2.00 - 10.00 ppm | Sweet, fruity, ripe pineapple, honey, berry, peachy | thegoodscentscompany.com |

| Flavor | Not Specified | Fruity, rosy, green, peach, honey | perfumerflavorist.com |

Metabolic Fate and Biotransformation in Biological Systems

Hydrolysis and Metabolite Formation (e.g., phenethyl alcohol, isovaleric acid)

In biological systems, this compound, like other simple phenethyl esters, is expected to undergo rapid metabolic processing. inchem.org The primary metabolic pathway is hydrolysis, a chemical breakdown reaction involving water. inchem.org This process cleaves the ester bond, yielding the two constituent molecules: phenethyl alcohol and isovaleric acid. glooshi.com

Following hydrolysis, the resulting metabolites are further processed by the body. Phenethyl alcohol is oxidized to form phenylacetic acid. inchem.org This acid is then conjugated and primarily excreted through the urine. inchem.org This metabolic route ensures the efficient clearance of the compound from the system. The rapid nature of this hydrolysis and subsequent excretion is a key factor in the biological processing of phenethyl esters. inchem.org

Enzymatic Biotransformation Processes

The biotransformation of this compound is facilitated by enzymes. Specifically, the hydrolysis of the ester bond is catalyzed by a class of enzymes known as esterases and lipases. thieme-connect.de These enzymes are ubiquitous in biological systems and are responsible for breaking down various esters.

Studies on the enzymatic synthesis of related phenethyl esters, such as phenethyl acetate (B1210297) and phenethyl formate, provide insight into the types of enzymes involved. nih.govresearchgate.net These synthesis reactions are often catalyzed by lipases, such as Novozym 435 from Candida antarctica lipase (B570770) B. nih.gov Since enzymatic reactions are reversible, the same enzymes that catalyze the formation of these esters can also catalyze their hydrolysis. nih.gov Therefore, it is understood that lipases and other esterases are the key enzymatic agents responsible for the in vivo hydrolysis of this compound into phenethyl alcohol and isovaleric acid. thieme-connect.denih.gov This enzymatic action is a crucial step in the metabolic pathway of the compound.

Synthetic Chemistry and Derivatization of Phenethyl Isovalerate

Chemical Synthesis Routes

The industrial production of phenethyl isovalerate primarily relies on esterification reactions, which can be optimized through various catalytic processes.

The most common method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of phenethyl alcohol with isovaleric acid. unb.cateachnlearnchem.com Strong acids such as sulfuric acid or p-toluenesulfonic acid are typically employed as catalysts. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, water, a byproduct, is continuously removed, often through azeotropic distillation. unb.ca

To enhance reaction rates and yields, modern synthetic approaches have incorporated microwave irradiation. researchgate.net Microwave-assisted organic synthesis (MAOS) utilizes the efficient heating of polar molecules by microwave energy, leading to a significant reduction in reaction times and often cleaner reactions with fewer side products. uni-saarland.de In the context of this compound synthesis, microwave irradiation can accelerate the esterification of phenethyl alcohol with isovaleric acid in the presence of an acid catalyst. wikipedia.org This method offers a more energy-efficient and faster alternative to conventional heating. uni-saarland.de For instance, the synthesis of a related ester, butyl isovalerate, was achieved with a yield of 92.1% in just 30 minutes under microwave irradiation using an ionic liquid catalyst. wikipedia.org A similar approach can be applied to the synthesis of this compound.

| Method | Reactants | Catalyst | Key Features |

|---|---|---|---|

| Fischer-Speier Esterification | Phenethyl alcohol, Isovaleric acid | Sulfuric acid, p-toluenesulfonic acid | Reversible reaction; requires removal of water to drive to completion. |

| Microwave-Assisted Esterification | Phenethyl alcohol, Isovaleric acid | Acid catalyst (e.g., H₂SO₄) or solid acid catalyst | Rapid heating, reduced reaction times, often higher yields and purity. uni-saarland.dewikipedia.org |

Enzymatic synthesis offers a green and highly selective alternative to chemical catalysis for the production of this compound. Lipases are the most commonly used enzymes for this purpose due to their ability to function in non-aqueous media and their high specificity. nih.gov The lipase-catalyzed esterification of phenethyl alcohol and isovaleric acid is typically carried out in an organic solvent or in a solvent-free system. sigmaaldrich.com

One of the key advantages of enzymatic synthesis is the potential for stereoselectivity. nih.gov If a chiral alcohol or carboxylic acid is used, lipases can selectively catalyze the reaction of one enantiomer, leading to the production of an enantiomerically enriched ester. nih.gov This is particularly important in the fragrance industry, where different enantiomers of a chiral molecule can have distinct odors. While this compound itself is not chiral, the principles of enzymatic synthesis are crucial for producing chiral analogs. Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are often preferred as they can be easily recovered and reused, making the process more cost-effective and sustainable. sigmaaldrich.com

Synthesis of Analogs and Derivatives for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity or, in the context of fragrances, its olfactory properties. pharmacologymentor.com For this compound, SAR studies would involve the synthesis of a series of analogs where the phenethyl alcohol or isovaleric acid moiety is systematically modified. researchgate.net

The synthesis of these analogs generally follows standard esterification procedures. To explore the impact of the alcohol portion, phenethyl alcohol can be replaced with other aromatic alcohols (e.g., benzyl (B1604629) alcohol, cinnamyl alcohol) or substituted phenethyl alcohols (e.g., with substituents on the phenyl ring). researchgate.net Similarly, to investigate the influence of the acid part, isovaleric acid can be substituted with other carboxylic acids of varying chain length, branching, or with the inclusion of other functional groups. unb.ca

For example, in the field of medicinal chemistry, analogs of caffeic acid phenethyl ester (CAPE) have been synthesized to explore their therapeutic properties. nih.govmdpi.com These synthetic strategies, which include modifying the ester linkage or introducing different substituents on the aromatic rings, can be directly applied to create a library of this compound analogs for fragrance evaluation. nih.gov The goal of such studies in the fragrance industry would be to identify novel compounds with enhanced or unique scent profiles, improved stability, or better substantivity on skin or fabric.

| Analog Type | Modification Strategy | Synthetic Method | Purpose of SAR Study |

|---|---|---|---|

| Alcohol Moiety Analogs | Replacement of phenethyl alcohol with other aromatic or substituted alcohols. researchgate.net | Fischer-Speier or enzyme-catalyzed esterification with isovaleric acid. | To investigate the influence of the alcohol part on the fragrance profile. |

| Acid Moiety Analogs | Replacement of isovaleric acid with other carboxylic acids (varied chain length, branching). unb.ca | Fischer-Speier or enzyme-catalyzed esterification with phenethyl alcohol. | To determine the effect of the acid component on the scent characteristics. |

| Substituted Ring Analogs | Introduction of substituents on the phenyl ring of the phenethyl group. | Esterification using a substituted phenethyl alcohol. | To assess the impact of electronic and steric effects on odor perception. |

Purity and Characterization of Synthetic this compound

Ensuring the purity of synthetic this compound is critical for its use in flavors and fragrances, as even trace impurities can significantly alter the final aroma profile. Commercial grades of this compound typically have a purity of 98% or higher. sigmaaldrich.comnih.gov A variety of analytical techniques are employed to characterize the compound and confirm its purity.

Gas Chromatography (GC) is a primary method for assessing the purity of volatile compounds like this compound. acs.org When coupled with a Flame Ionization Detector (FID), GC can quantify the percentage of the desired ester and detect the presence of any residual starting materials or byproducts.

Mass Spectrometry (MS) , often used in conjunction with GC (GC-MS), provides structural information about the synthesized compound. jetir.org The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight (206.28 g/mol ). nist.gov The fragmentation pattern is also characteristic, with major fragments arising from the cleavage of the ester bond and the loss of the phenethyl group or parts of the isovalerate chain. wikipedia.orgscienceready.com.au

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR spectroscopy provides information about the different types of protons in the molecule and their chemical environment. The spectrum would show characteristic signals for the aromatic protons of the phenyl group, the methylene (B1212753) protons of the phenethyl moiety, and the protons of the isovalerate group.

¹³C NMR spectroscopy reveals the number of unique carbon atoms in the molecule and their hybridization state. The spectrum of this compound would display distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the alcohol and acid portions.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will show a strong absorption band characteristic of the C=O stretching of the ester group, typically around 1730-1750 cm⁻¹.

Advanced Research Topics and Interdisciplinary Studies

Computational Chemistry and Molecular Modeling of Phenethyl Isovalerate

Computational chemistry and molecular modeling serve as powerful tools for investigating the properties and behaviors of molecules like this compound at an atomic level. These in silico methods provide insights that complement experimental data, guiding further research and application.

Molecular Dynamics (MD) simulations can be employed to model the dynamic behavior of this compound over time. nih.gov By simulating the movements of atoms and bonds, MD provides a detailed view of conformational flexibility, solvent interactions, and thermodynamic properties. nih.gov Such simulations can predict how the molecule behaves in different environments, like in a solution or at an interface, which is crucial for understanding its function in flavor and fragrance applications. While specific MD studies on this compound are not widely published, the methodology has been applied to structurally related compounds like phenethyl phenyl ether to analyze reaction kinetics and electronic structures. nih.govnih.gov

Table 1: Potential Applications of Conformational and Dynamic Studies on this compound

| Research Area | Application of Computational Method | Potential Insights |

| Olfactory Science | Docking this compound conformers into models of olfactory receptors. | Understanding the structural basis for its characteristic floral and fruity scent. |

| Material Science | Simulating the interaction of this compound with polymer matrices. | Predicting its efficacy as a fragrance-releasing agent in consumer products. |

| Biochemistry | Modeling its behavior at lipid-water interfaces. | Gaining insight into its passive diffusion across biological membranes. |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity or properties of a chemical compound based on its molecular structure. nih.gov QSAR models establish a mathematical relationship between chemical structure descriptors and a specific endpoint, such as toxicity or receptor binding affinity. nih.govmdpi.com

For this compound, QSAR models could be developed to predict a range of biological effects. This is particularly relevant in the fragrance and flavor industry for preliminary safety assessments, reducing the need for extensive animal testing. nih.gov Descriptors for a QSAR model of this compound would include physicochemical properties like hydrophobicity (LogP), molecular weight, and electronic properties derived from its structure.

Potential QSAR Applications for this compound:

Toxicity Prediction: Estimating potential skin sensitization, genotoxicity, or other adverse effects.

Sensory Property Prediction: Correlating structural features with perceived odor intensity or character.

Bioavailability Forecasting: Modeling its likely absorption and distribution characteristics in biological systems.

These predictive models are built using data from a series of related compounds and can help prioritize chemicals for further experimental testing. zenodo.org

Environmental Fate and Ecotoxicological Research

The environmental impact of widely used fragrance and flavor compounds is an area of increasing scientific scrutiny. Research into the environmental fate of this compound focuses on its persistence, degradation, and potential accumulation in ecosystems. As an ester, it is expected to undergo hydrolysis to phenethyl alcohol and isovaleric acid, which are generally biodegradable. However, the rate of degradation under various environmental conditions (e.g., in soil, water, and sediment) requires specific investigation.

Ecotoxicological studies assess the potential harm a substance may cause to wildlife. According to safety data, this compound is classified as toxic to aquatic life, with long-lasting effects. vigon.com This indicates that the compound can pose a risk to aquatic organisms, necessitating responsible disposal and management to prevent its release into waterways. vigon.com Further research is needed to determine the specific toxicity thresholds (e.g., LC50 values) for different aquatic species and to understand its potential for bioaccumulation in the food chain.

Table 2: Ecotoxicological Profile of this compound

| Parameter | Finding | Implication | Source |

| Aquatic Toxicity | Toxic to aquatic life. | Potential risk to fish, invertebrates, and aquatic plants. | vigon.com |

| Long-term Effects | Toxic to aquatic life with long lasting effects. | Suggests persistence in aquatic environments and potential for chronic effects. | vigon.com |

Applications in Advanced Materials and Nanoscience

While this compound is primarily known for its use in fragrances and flavors, its molecular structure lends itself to hypothetical applications in materials science. The presence of both an aromatic ring and a flexible alkyl chain could allow it to function as a specialty chemical in polymer and nanomaterial formulations.

Hypothetical Applications:

Functionalized Polymers: It could be incorporated into polymer matrices as a plasticizer or as a pendant group to modify the polymer's properties, potentially introducing fragrance-releasing capabilities into textiles or packaging materials.

Nanoparticle Surface Modification: this compound could theoretically be used to functionalize the surface of nanoparticles, altering their hydrophobicity and dispersibility in various media. This could be relevant in the development of novel delivery systems, although this application remains speculative.

Encapsulation Technologies: In nanoscience, there is potential for its use in microencapsulation techniques. Encapsulating this compound within nanocarriers could provide controlled release of its aroma, enhancing the longevity of fragrances in products like detergents and air fresheners.

These applications are currently theoretical and would require significant research to validate their feasibility and effectiveness.

Integration of Omics Technologies in this compound Research

"Omics" technologies, which include genomics, proteomics, and metabolomics, offer a holistic approach to understanding the biological effects of chemical compounds. mdpi.com These technologies allow for the comprehensive analysis of genes, proteins, and metabolites within an organism or cell culture in response to an exposure. mdpi.comnih.gov

Integrating omics into the study of this compound could provide deep mechanistic insights into its biological interactions.

Genomics/Transcriptomics: Could be used to study changes in gene expression in skin cells or olfactory neurons exposed to this compound. This might reveal the pathways involved in skin sensitization or the molecular mechanisms of odor perception.

Proteomics: Can identify changes in protein levels and post-translational modifications, providing a picture of the cellular response at the functional level. mdpi.com For example, it could identify specific enzymes involved in the metabolism of this compound.

Metabolomics: Involves the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. mdpi.com It could be used to track the metabolic fate of this compound in an organism and identify its breakdown products (metabolites), which may have their own biological activities. mdpi.com

These advanced techniques could be instrumental in building a systems-level understanding of how this compound interacts with biological systems, moving beyond traditional toxicological endpoints. nih.gov

This compound in Astrobiology and Exoplanetary Research (Hypothetical)

The search for life beyond Earth is one of the most profound scientific endeavors. Astrobiology is the field dedicated to studying the origin, evolution, and distribution of life in the universe. A key aspect of this research is the identification of biosignatures—substances, objects, or patterns whose origin specifically requires a biological agent.

In the context of exoplanetary research, scientists analyze the atmospheric composition of distant planets to search for potential biosignatures. astrobiology.com While simple molecules like oxygen and methane (B114726) are primary targets, the detection of more complex organic molecules could also be significant.

This compound, as a naturally occurring ester found in various plants and fruits on Earth, represents a class of complex organic molecules produced by biological processes. solubilityofthings.comfragranceconservatory.com Hypothetically, if a molecule with a similar structure were to be detected in the atmosphere of a terrestrial exoplanet, it would be a compelling, though not definitive, potential biosignature. astrobiology.com Its presence could suggest complex prebiotic chemistry or biological metabolic pathways. However, abiotic (non-biological) synthesis routes would also need to be ruled out, which remains a significant challenge in the field. The detection of such complex molecules in exoplanetary atmospheres is currently beyond the capability of existing telescopes but is a goal for future observatories. astrobiology.comnationalacademies.org

Q & A

Q. What are the key physicochemical properties of phenethyl isovalerate, and how do they influence experimental design?

this compound (CAS 140-26-1) is an ester with a molecular formula of C₁₃H₁₈O₂. Key properties include a boiling point of ~270°C (predicted via EPI Suite) and stability under standard laboratory conditions. Its low water solubility and volatility necessitate inert atmosphere handling for synthesis and storage. Experimental design should account for hydrolysis susceptibility, especially in aqueous or high-pH environments, to avoid degradation into phenethyl alcohol and isovaleric acid . Analytical methods like gas chromatography-mass spectrometry (GC-MS) are recommended for purity assessment .

Q. What synthetic methodologies are most effective for producing high-purity this compound?

Esterification of phenethyl alcohol with isovaleric acid via acid catalysis (e.g., sulfuric acid) is a common method. Reaction optimization requires temperature control (80–100°C) and molecular sieves to remove water, shifting equilibrium toward ester formation. Post-synthesis, fractional distillation under reduced pressure (1–5 mmHg) ensures ≥98% purity. Purity validation should follow ISO guidelines using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .

Q. Which analytical techniques are optimal for identifying this compound in complex matrices?

GC-MS with a polar capillary column (e.g., DB-WAX) provides high resolution for quantifying this compound in mixtures. Retention indices and spectral libraries (NIST) aid identification. For structural confirmation, Fourier-transform infrared (FTIR) spectroscopy detects ester carbonyl stretches at ~1740 cm⁻¹, while ¹H-NMR reveals characteristic peaks: δ 0.95–1.00 (isovalerate methyl groups) and δ 7.2–7.4 (phenyl protons) .

Q. How does this compound’s stability vary under different storage conditions?

Stability studies indicate degradation <5% over 12 months at 4°C in amber glass under nitrogen. Hydrolysis accelerates at >40°C or pH >8, producing phenethyl alcohol (toxicologically relevant) and isovaleric acid. Researchers should pre-test storage compatibility with solvents (e.g., ethanol vs. DMSO) using accelerated stability protocols (ICH Q1A) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While not classified as hazardous under (EC) No 1272/2008, standard PPE (gloves, goggles) is advised. Inhalation risks are mitigated via fume hood use. Spills require ethanol-based cleanup to prevent ester hydrolysis. Emergency procedures include fresh air exposure for inhalation incidents and consultation with safety data sheets (SDS) .

Advanced Research Questions

Q. How do hydrolytic pathways of this compound influence its toxicity profile in mammalian systems?

Hydrolysis in vivo generates phenethyl alcohol (LD₅₀ ~1.8 g/kg in rats) and isovaleric acid (low toxicity). OECD QSAR Toolbox predictions (v4.2) suggest systemic toxicity (e.g., hepatotoxicity) arises primarily from phenethyl alcohol due to its slower excretion. In vitro models (e.g., liver microsomes) and metabolite tracking via liquid chromatography-tandem mass spectrometry (LC-MS/MS) are recommended to quantify bioactivation pathways .

Q. What methodological challenges arise when reconciling experimental spectroscopic data with quantum chemical calculations for this compound’s molecular conformation?

Microwave spectroscopy studies reveal discrepancies between MP2/6-311++Gcalculations and experimental rotational constants. Advanced methods (CCSD/6-311++G , B3LYP/6-311++G**) improve accuracy but require high computational resources. Researchers should validate conformer populations via temperature-dependent IR spectroscopy and benchmark against crystallographic data (if available) .